Pleiocarpamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6393-66-4 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-11-21-9-8-14-13-6-4-5-7-16(13)22-18(14)17(21)10-15(12)19(22)20(23)24-2/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19-/m0/s1 |
InChI Key |
NTMOAQDHNZYZMZ-QWCNWJGKSA-N |
SMILES |
CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC |
Isomeric SMILES |
C/C=C\1/CN2CCC3=C4[C@@H]2C[C@@H]1[C@H](N4C5=CC=CC=C35)C(=O)OC |
Canonical SMILES |
CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC |
Other CAS No. |
6393-66-4 |
Synonyms |
pleiocarpamine |
Origin of Product |
United States |
Natural Occurrence and Isolation
Spectroscopic-Guided Isolation Strategies (e.g., LC-HRMS/MS-based Dereplication)
The isolation of natural products like the monoterpenoid indole (B1671886) alkaloid (MIA) Pleiocarpamine has been significantly streamlined by the adoption of spectroscopic-guided strategies. nih.gov These modern approaches, particularly those utilizing Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS), allow for the rapid identification of known compounds directly in crude extracts, a process known as dereplication. researchgate.netresearchgate.net This methodology circumvents the laborious and time-consuming process of isolating already-known substances, thereby focusing resources on the discovery of novel compounds or the targeted isolation of specific known molecules. mdpi.com
The core of this strategy involves a detailed chemical analysis of a plant extract prior to extensive chromatographic separation. researchgate.net An extract, for instance from Pleiocarpa, Alstonia, or Hunteria species known to produce this compound, is first analyzed by LC-HRMS/MS. mdpi.comencyclopedia.pub The system acquires high-resolution mass spectra (MS1) to determine the accurate mass and elemental composition of the constituents, and tandem mass spectra (MS2) to obtain characteristic fragmentation patterns for individual molecules. nih.gov
This wealth of spectral data is then processed and compared against comprehensive databases. nih.gov A key tool in this process is the Global Natural Product Social Molecular Networking (GNPS) platform, which organizes MS/MS data into clusters of structurally related molecules. researchgate.net Within this network, the MS/MS spectrum of a compound in the extract can be matched against a library of spectra from authenticated standards, including many indole alkaloids. nih.gov A match for the specific precursor ion (m/z) and fragmentation pattern of this compound would tentatively identify its presence in the extract. mdpi.com
This dereplication process provides a chemical fingerprint of the extract, highlighting the presence and relative abundance of known alkaloids like this compound. Researchers can then make an informed decision to either bypass the fraction containing the identified compound or to specifically target it for isolation based on the project's goals. This targeted approach is significantly more efficient than classical isolation schemes.
A study on the alkaloidal constituents of Pleiocarpa bicarpellata illustrates this workflow, where LC-HRMS/MS-based dereplication was combined with fractionation to identify 16 compounds, including various indole alkaloids. researchgate.netresearchgate.net Similarly, research on Alstonia scholaris has utilized UHPLC/qTOF-MS methods to characterize dozens of alkaloids from a crude extract, demonstrating the power of this technique to profile complex mixtures. researchgate.net While this compound itself is a known compound, these dereplication strategies are essential for efficiently locating it within the complex chemical matrix of its natural sources. researchgate.netresearchgate.net
Table 1: Plant Sources of this compound This table lists various plant species from which this compound has been isolated.
| Genus | Species | Family |
| Pleiocarpa | Pleiocarpa mutica | Apocynaceae |
| Pleiocarpa pycnantha | Apocynaceae | |
| Pleiocarpa tubicina | Apocynaceae | |
| Hunteria | Hunteria eburnea | Apocynaceae |
| Alstonia | Alstonia macrophylla | Apocynaceae |
| Alstonia angustifolia | Apocynaceae | |
| Alstonia muelleriana | Apocynaceae | |
| Kopsia | Kopsia dasyrachis | Apocynaceae |
| Tabernaemontana | Tabernaemontana contorta | Apocynaceae |
| Sources: researchgate.netmdpi.comencyclopedia.pubchemrxiv.org |
Table 2: Representative LC-MS Parameters for Indole Alkaloid Dereplication This table shows typical parameters used in LC-HRMS/MS analysis for the identification of monoterpenoid indole alkaloids.
| Parameter | Setting | Purpose |
| Chromatography | UPLC/UHPLC | High-resolution separation of complex extract components. |
| Column | C18 reversed-phase | Standard for separating moderately polar compounds like alkaloids. |
| Ionization Mode | Positive Electrospray (ESI+) | Alkaloids readily form positive ions [M+H]⁺. |
| MS Acquisition | Full Scan (MS1) | Provides accurate mass for molecular formula determination. |
| MS/MS Acquisition | Data-Dependent (DDA) or Target-MS2 | Selects precursor ions for fragmentation to obtain structural information. nih.gov |
| Collision Energy | Fixed or stepped (e.g., 30, 50, 70 eV) | Induces characteristic fragmentation of the molecule. nih.gov |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Ensures high mass accuracy for confident identification. |
| Sources: nih.govresearchgate.netresearchgate.netnih.gov |
Structural Elucidation and Stereochemical Characterization
Application of Advanced Spectroscopic Techniques
A combination of spectroscopic methods has been essential for piecing together the molecular puzzle of Pleiocarpamine. acs.orgarkat-usa.org Each technique provides unique information, and together they offer a complete picture of the compound's structure.
NMR spectroscopy stands as the cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon skeletons. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial data on the chemical environments of each atom. amazonaws.com
Two-dimensional (2D) NMR experiments are then employed to establish the connectivity between these atoms. Correlation Spectroscopy (COSY) experiments reveal proton-proton couplings, helping to identify adjacent protons within the molecule. Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates directly bonded proton and carbon atoms. At the same time, the Heteronuclear Multiple Bond Correlation (HMBC) technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to connect different spin systems and piece together the complete carbon framework. Finally, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. acs.orgmagritek.com
The specific ¹H and ¹³C NMR data for (±)-Pleiocarpamine, recorded in deuterated chloroform (B151607) (CDCl₃), are presented below. amazonaws.com
¹H NMR Data for this compound (600 MHz, CDCl₃)
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| H-3 | 3.64 (1H) | m | |
| H-5α | 3.02 (1H) | dddd | 15.1, 10.3, 5.5, 2.1 |
| H-5β | 2.78 (1H) | br-d | 15.1 |
| H-6α | 2.81-2.65 (2H) | overlapped | |
| H-6β | 2.56 (1H) | dd | 11.7, 11.7 |
| H-9 | 7.27 (1H) | d | 7.6 |
| H-10 | 7.14 (1H) | ddd | 7.6, 7.6, 1.4 |
| H-11 | 7.10 (1H) | ddd | 7.6, 7.6, 1.4 |
| H-12 | 7.30 (1H) | d | 7.6 |
| H-14α | 2.81-2.65 (2H) | overlapped | |
| H-14β | 2.18 (1H) | m | |
| H-15 | 3.16 (1H) | ddd | 11.7, 5.5, 2.7 |
| H-18 | 1.57 (3H) | dd | 6.9, 2.1 |
| H-19 | 5.72 (1H) | q | 6.9 |
| H-21α | 3.51 (1H) | d | 11.7 |
| H-21β | 3.31 (1H) | d | 11.7 |
| COOCH₃ | 3.71 (3H) | s | |
| NH | 5.94 (1H) | d | 1.4 |
¹³C NMR Data for this compound (150 MHz, CDCl₃)
| Carbon | Chemical Shift (δ ppm) |
|---|---|
| C-2 | 133.4 |
| C-3 | 60.7 |
| C-5 | 42.0 |
| C-6 | 21.8 |
| C-7 | 108.8 |
| C-8 | 127.2 |
| C-9 | 118.3 |
| C-10 | 119.6 |
| C-11 | 121.7 |
| C-12 | 110.8 |
| C-13 | 136.1 |
| C-14 | 25.1 |
| C-15 | 51.3 |
| C-16 | 64.0 |
| C-17 | 165.9 |
| C-18 | 14.9 |
| C-19 | 125.1 |
| C-20 | 132.5 |
| C-21 | 51.4 |
| COOCH₃ | 51.3 |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise mass and elemental composition of this compound. This technique confirms the molecular formula as C₂₀H₂₂N₂O₂. acs.orgfigshare.com The experimentally determined mass for the protonated molecule [M+H]⁺ was found to be 323.17563, which is in close agreement with the calculated value of 323.17595. amazonaws.com
UV-Vis and IR spectroscopy provide crucial information regarding the chromophores and functional groups within the molecule.
The UV spectrum of this compound, measured in methanol (B129727), displays absorption maxima (λmax) at 224.5 nm, 267.5 nm, and a shoulder at 290.0 nm, which is characteristic of its indole (B1671886) chromophore. amazonaws.comlincoln.edu.my
The Infrared (IR) spectrum highlights the key functional groups. Significant absorption bands (νmax) are observed at 3368 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O stretch of the ester), 1623 cm⁻¹ (C=C stretch), and various C-H and C-N stretching and bending vibrations in the fingerprint region. amazonaws.com
Mass Spectrometry (MS, HRESIMS)
Determination of Absolute and Relative Configurations
While spectroscopic methods define the planar structure, determining the specific 3D spatial arrangement of atoms (stereochemistry) requires specialized techniques.
Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules like this compound. The method involves comparing the experimentally measured ECD spectrum with spectra that are computationally calculated for possible stereoisomers. figshare.com A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration at the stereocenters. researchgate.netmdpi.commdpi.com This approach has been successfully applied to this compound and numerous related indole alkaloids. askthenerd.com
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise data on bond lengths, bond angles, and absolute stereochemistry. figshare.com While this technique has been used to confirm the structures of many related alkaloids, including pleiocarpine, which was isolated alongside this compound, a specific crystallographic information file (CIF) for this compound itself is not as commonly cited. figshare.comfigshare.com The absolute configurations of alkaloids within this family are often established through a combination of methods, including the use of X-ray data from closely related compounds and confirmed with ECD analysis. researchgate.netresearchgate.net
Computational Methods for Conformation and Stereochemistry
The complex, sterically hindered, and polycyclic structure of this compound presents a significant challenge for the unambiguous determination of its conformation and absolute stereochemistry using experimental methods alone. Modern computational chemistry has emerged as a powerful and indispensable tool to complement experimental data, providing deep insights into the molecule's three-dimensional architecture and energetic landscape. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are widely employed to predict stable conformers, rationalize stereoselective synthetic outcomes, and definitively assign absolute configurations. nih.govfiveable.me
Density Functional Theory (DFT) in Conformational and Stereochemical Analysis
DFT calculations are a cornerstone of computational analysis for complex alkaloids like this compound. fiveable.me These methods are instrumental in understanding the stereoselectivity of key synthetic reactions by modeling the energies of various transition states and intermediates. For instance, in synthetic routes toward mavacuran alkaloids, including isomers of this compound, DFT calculations have been pivotal.
Detailed research findings from synthetic studies highlight the power of this approach. In a recently developed total synthesis of several mavacuran alkaloids, a crucial diastereoselective intermolecular 1,4-addition of a functionalized vinyl lithium reagent was achieved. researchgate.netresearchgate.netnih.gov The observed stereoselectivity was rationalized through DFT computations, which indicated that the reaction proceeds through a stabilized complex formed with the assistance of the piperidine (B6355638) nitrogen atom. researchgate.netnih.govresearcher.life
Furthermore, during the synthesis of (+)-Pleiocarpamine, a radical cyclization step used to construct the characteristic bridged ring system exhibited excellent diastereoselectivity. researchgate.net DFT calculations were employed to investigate the transition states of this reaction. The computational results revealed a significant energy difference for the hydrogen atom transfer step occurring from the two different faces of the radical intermediate, thus explaining the experimentally observed stereochemical outcome. researchgate.net
In another synthetic approach to (±)-Pleiocarpamine, controlling the molecular conformation was found to be essential for a key cyclization step. acs.org Modification of a substrate by forming an amine-borane complex was necessary to lock the molecule into the required conformation for the reaction to proceed efficiently. acs.org Computational modeling is frequently used in such cases to predict and confirm the lowest energy conformations of substrates and intermediates, guiding synthetic strategy. fiveable.me
To illustrate the type of data generated from such studies, the following table represents a hypothetical energy profile for two competing transition states (TS-A and TS-B) in a stereodetermining step, as calculated by DFT.
| Transition State | Computational Method | Basis Set | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major Product |
|---|---|---|---|---|
| TS-A | B3LYP | 6-31G(d) | 0.0 | Product from TS-A |
| TS-B | B3LYP | 6-31G(d) | +2.5 |
Time-Dependent DFT (TDDFT) for Absolute Configuration
While DFT is excellent for ground-state properties, Time-Dependent DFT (TDDFT) is used to calculate excited-state properties, such as electronic circular dichroism (ECD) spectra. nih.govcmu.edu This technique has become a reliable and standard method for assigning the absolute configuration of chiral natural products. nih.govresearchgate.net The absolute configuration of this compound and related alkaloids isolated directly from natural sources, such as from Pleiocarpa and Tabernaemontana species, has been unequivocally determined by comparing their experimental ECD spectra with the spectra calculated using TDDFT. researchgate.netresearchgate.net
The process involves first performing a conformational search using a lower-level theory to identify all possible low-energy conformers. The geometry of these conformers is then optimized at a higher level of theory (e.g., DFT). Finally, the ECD spectrum for each significant conformer is calculated using TDDFT. The individual spectra are then averaged based on their calculated Boltzmann population to generate a final theoretical spectrum, which is then compared to the experimental one. nih.gov A good match between the calculated spectrum of a specific enantiomer and the experimental spectrum provides strong evidence for the absolute configuration of the isolated compound. researchgate.netresearchgate.net
The table below shows a representative comparison between experimental and calculated ECD data for determining the absolute configuration of a chiral alkaloid.
| Wavelength (nm) | Experimental Cotton Effect (Δε) | Calculated Cotton Effect (Δε) for (S)-enantiomer | Calculated Cotton Effect (Δε) for (R)-enantiomer |
|---|---|---|---|
| 215 | +10.2 | +11.5 | -11.5 |
| 240 | -8.5 | -9.1 | +9.1 |
| 280 | +5.3 | +4.8 | -4.8 |
Biosynthetic Pathways and Enzymatic Mechanisms
Proposed Biogenetic Origin from Monoterpenoid Indole (B1671886) Alkaloids (MIAs)
The formation of pleiocarpamine is understood to be a branch of the central MIA pathway, which is responsible for a vast array of structurally diverse and biologically active compounds found in various plant species.
The biosynthesis of virtually all monoterpenoid indole alkaloids begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452). jst.go.jp This crucial reaction sets the stage for the diversification of the alkaloid structures. Following its formation, strictosidine is deglucosylated by the enzyme strictosidine glucosidase (SGD) to yield an aglycone, which is then converted to 19E-geissoschizine (geissoschizine) by geissoschizine synthase (GS), a medium-chain alcohol dehydrogenase. nih.gov Geissoschizine is a pivotal intermediate, standing at a metabolic crossroads that leads to numerous alkaloid scaffolds, including the one for this compound. nih.govresearcher.liferesearchgate.netresearchgate.net The proposed biosynthesis of this compound involves a ring-closing reaction between the N1 nitrogen of the indole ring and the C16 carbon of geissoschizine. jst.go.jpresearchgate.netmdpi.com
The fundamental building block for the indole moiety of this compound, and indeed all indole alkaloids, is the amino acid tryptophan. researchgate.netwikipedia.org Tryptophan provides the characteristic indole core that is a defining feature of this large class of natural products. researchgate.net The biosynthetic pathway initiates with tryptophan, which undergoes a series of modifications and eventual condensation with a monoterpenoid unit to enter the MIA pathway. jst.go.jpwikipedia.org
Strictosidine and Geissoschizine as Key Intermediates
Enzymology of this compound Biosynthesis
The specific enzymes that catalyze the final steps in the formation of this compound are a subject of ongoing research. However, key enzymatic activities have been identified that are crucial for the construction of its unique chemical architecture.
Recent studies have led to the identification of enzymes capable of cyclizing the key intermediate, geissoschizine, into various alkaloid scaffolds. nih.govuniv-tours.fr An enzyme, initially identified as a rhazimal synthase isoform, was found to convert geissoschizine into not only akuammicine (B1666747) and strictamine (B1681766) but also 16-epi-pleiocarpamine. researcher.lifenih.gov This discovery prompted the renaming of these enzymes to geissoschizine cyclase, reflecting their ability to form different MIA structures, including the mavacuran skeleton of this compound, by creating both carbon-carbon and carbon-nitrogen bonds. researcher.lifenih.govuniv-tours.fr Specifically, the formation of the mavacurane-type alkaloids this compound and 16-epi-pleiocarpamine is proposed to be catalyzed by an enzyme with geissoschizine oxidase (GO) activity, which facilitates the crucial C16-N1 bond formation. nih.govbiorxiv.org While GO from Catharanthus roseus primarily produces other alkaloids, it has been shown to generate trace amounts of 16-epi-pleiocarpamine, suggesting its potential role in mavacurane biosynthesis in this plant. nih.gov
The formation of this compound's pentacyclic structure requires a key bond formation between the indole nitrogen (N1) and the C16 carbon of the geissoschizine framework. researchgate.netrsc.org This intramolecular cyclization is an oxidative process. researchgate.net The geissoschizine cyclase enzymes, which are often cytochrome P450s, are responsible for catalyzing this crucial step. nih.govresearcher.lifenih.gov The catalytic mechanism involves the oxidation of geissoschizine, which activates the C16 position, making it susceptible to nucleophilic attack by the indole nitrogen. nih.govbiorxiv.org This results in the formation of the defining N1-C16 bond of the mavacurane skeleton. researchgate.netrsc.org
Identification and Characterization of Key Enzymes (e.g., Geissoschizine Cyclase)
Biogenetic Relationships with Related Alkaloid Skeletons (e.g., Mavacuran-type)
This compound belongs to the mavacurane subgroup of monoterpenoid indole alkaloids, which are characterized by the N1-C16 linkage. researchgate.netrsc.orgchemrxiv.org The biosynthesis of this compound is closely related to that of other mavacurane alkaloids. nih.govbiorxiv.org The enzymatic machinery that produces this compound can also generate other related structures, often as minor products. nih.gov For instance, the same geissoschizine cyclase that synthesizes 16-epi-pleiocarpamine can also produce akuammicine and strictamine, which belong to different alkaloid scaffolds (akuammilan and strychnos, respectively). researcher.lifenih.govuniv-tours.fr This demonstrates how a single precursor, geissoschizine, can be divergently transformed by related enzymes to generate a wide diversity of alkaloid structures. nih.govresearchgate.net The mavacurane skeleton is considered a terminal point in some biosynthetic routes, as further elaboration of this rigid pentacyclic system is limited. rsc.org
Biosynthesis of Bisindole Alkaloids Incorporating this compound Units
The biosynthesis of bisindole alkaloids is a complex process in which plants combine two monomeric indole alkaloid units to create molecules with significantly higher structural complexity and often enhanced biological activity. mdpi.comnih.govnih.gov this compound, a mavacurane-type alkaloid, serves as a crucial building block in the formation of a diverse array of these dimeric natural products. nih.govanr.fr The coupling of these monomers is typically a late-stage step in the biosynthetic pathway and can result in either homodimers (composed of two identical monomers) or heterodimers (composed of two different monomers). nih.gov
The formation of these complex structures often proceeds through oxidative coupling mechanisms, where enzymes catalyze the joining of the monomeric units. rsc.org While the specific enzymes for many of these dimerizations are still under investigation, cytochrome P450 enzymes and laccases are known to be involved in similar phenolic coupling reactions in natural product biosynthesis. researchgate.net Research into the biomimetic synthesis of these compounds seeks to replicate these natural processes in the laboratory. anr.frnih.gov
A key precursor to this compound itself is the versatile intermediate geissoschizine. univ-tours.frchemrxiv.org Recent studies have identified specific enzymes that catalyze the cyclization of geissoschizine to form the mavacurane core. In Catharanthus roseus, the enzyme geissoschizine oxidase (CrGO) has been shown to catalyze the formation of this compound and 16-epi-pleiocarpamine, albeit as minor products. biorxiv.orgresearchgate.net Similarly, a geissoschizine cyclase discovered in Alstonia scholaris can also produce 16-epi-pleiocarpamine, highlighting a conserved step in the biosynthesis of this compound's precursors. univ-tours.fr
Several notable bisindole alkaloids are formed through the incorporation of this compound units.
Bipleiophylline: This cytotoxic alkaloid, isolated from Alstonia angustifolia, is a unique homodimer where two this compound units are linked by an aromatic spacer derived from pyrocatechuic acid. rsc.orgmdpi.com A proposed biosynthetic scheme suggests an oxidative coupling reaction. rsc.org This has been supported by biomimetic syntheses that achieve the coupling of this compound with a pyrocatechuic acid derivative through oxidative methods, for instance, using silver oxide or iron-catalyzed aerobic oxidation. anr.frresearchgate.netresearchgate.net
Villalstonine (B1683050) and Macrocarpamine: These are heterodimeric bisindole alkaloids. Villalstonine is composed of a this compound unit and a macroline-type unit, while macrocarpamine consists of a this compound unit and an anhydromacrosalhine methine unit. mdpi.comrsc.org The formal total synthesis of both of these complex molecules was considered complete following the successful total synthesis of this compound, underscoring its pivotal role as a monomeric precursor. mdpi.comnih.govnih.gov
Hunzeylanines A–E: Isolated from Hunteria zeylanica, this group represents a novel class of akuammine–this compound-type bisindole alkaloids, further showcasing the versatility of this compound as a biosynthetic partner. acs.org
The table below summarizes key bisindole alkaloids that incorporate a this compound unit, detailing their constituent monomers and natural sources.
Table 1: Examples of Bisindole Alkaloids Derived from this compound
| Bisindole Alkaloid | Monomer 1 | Monomer 2 | Linkage/Type | Natural Source |
|---|---|---|---|---|
| Bipleiophylline | This compound | This compound | Pyrocatechuic acid spacer | Alstonia angustifolia rsc.org |
| Villalstonine | This compound | Macroline-type unit | Heterodimer | Alstonia species mdpi.comnih.gov |
| Macrocarpamine | This compound | Anhydromacrosalhine methine | Heterodimer | Alstonia species mdpi.comrsc.org |
| Hunzeylanines A-E | this compound | Akuammine-type unit | Fused with dihydropyran | Hunteria zeylanica acs.org |
Chemical Synthesis of Pleiocarpamine and Its Analogues
The intricate, caged structure of pleiocarpamine has made it a challenging and attractive target for synthetic organic chemists. Its total synthesis is considered a significant achievement, demonstrating the power of modern synthetic methodologies. anr.fr Researchers have developed several distinct strategies, often drawing inspiration from the molecule's own biosynthesis, to assemble its complex pentacyclic framework.
Total Synthesis Approaches
The development of stereocontrolled total syntheses is crucial for producing enantiomerically pure alkaloids like (+)-pleiocarpamine. A notable achievement in this area is a concise, 10-step synthesis of (+)-pleiocarpamine. acs.orgnih.gov This strategy successfully addresses the molecule's complex stereochemistry, including the highly strained cage-like structure and the critical stereocenter at the C16 position. acs.orgresearchgate.net The stereocontrolled total synthesis of (+)-pleiocarpamine has also enabled the convergent total syntheses of related, more complex dimeric alkaloids such as (+)-voacalgine A and (+)-bipleiophylline. acs.orgnih.govresearchgate.net The successful execution of such syntheses relies on the strategic application of key chemical reactions designed to control the formation of specific stereoisomers. researchgate.net
Many synthetic approaches toward this compound are "bio-inspired," meaning they aim to mimic the way the molecule is constructed in nature. anr.fr The biosynthesis of this compound is thought to involve a crucial ring-closing reaction between the N1 nitrogen of the indole (B1671886) ring and the C16 carbon of a geissoschizine precursor. researchgate.net This hypothesis has served as a blueprint for several synthetic campaigns.
One prominent bio-inspired strategy involves the oxidative cyclization of the geissoschizine skeleton to forge the key N1-C16 bond. anr.frchemrxiv.org This approach has led to the enantioselective total syntheses of several mavacuran alkaloids, including (+)-16-epi-pleiocarpamine, (+)-16-hydroxymethyl-pleiocarpamine, and their postulated biosynthetic precursor, 16-formyl-pleiocarpamine. researchgate.netchemrxiv.org
Another successful biomimetic total synthesis of (±)-pleiocarpamine, as well as the related alkaloids (±)-normavacurine and (±)-C-mavacurine, was accomplished by focusing on the same key N1-C16 bond formation. researchgate.netjst.go.jpacs.org A critical innovation in this route was the temporary modification of the N4 nitrogen with an amine-borane complex. jst.go.jpacs.org This modification was essential to lock the molecule into the correct conformation, facilitating the challenging cyclization reaction. researchgate.netjst.go.jp These bio-inspired routes are often privileged for synthesizing complex multimeric alkaloids as they can deliver intricate structures under mild conditions. researchgate.net
| Synthetic Approach | Key Precursor | Target Molecules | Reference |
| Bio-inspired Oxidative Cyclization | Geissoschizine Skeleton | (+)-16-epi-pleiocarpamine, (+)-16-hydroxymethyl-pleiocarpamine | researchgate.netchemrxiv.org |
| Biomimetic Carbene N-H Insertion | Corynanthe-type compound | (±)-Pleiocarpamine, (±)-Normavacurine, (±)-C-Mavacurine | researchgate.netjst.go.jpacs.org |
Key Reaction Methodologies and Transformations
Radical cyclization reactions have proven to be a powerful tool in the synthesis of this compound's complex architecture. In a concise total synthesis of (+)-pleiocarpamine, a key radical cyclization was employed to construct the piperidine (B6355638) H-ring. thieme-connect.com This step was instrumental in establishing the stereochemistry at the C16 position. acs.orgnih.govresearchgate.net The reaction, an intramolecular Giese reaction, exhibited excellent diastereoselectivity. researchgate.net This high level of control was attributed to the energetic favorability of a hydrogen atom transfer occurring from a specific face of the radical intermediate. researchgate.net This methodology provides an effective way to construct bridged ring systems, which are characteristic features of many complex alkaloids. researchgate.net
The construction of this compound's highly strained, cage-like pentacyclic structure has been achieved using palladium-catalyzed C-H functionalization. nih.govresearchgate.net This modern synthetic method allows for the direct formation of carbon-carbon bonds from otherwise inert C-H bonds, offering an efficient and atom-economical route to complex molecular architectures. rhhz.net In the total synthesis of (+)-pleiocarpamine, an intramolecular, palladium-catalyzed aromatic C-H alkylation was used to forge the indole motif. researchgate.netthieme-connect.com This ring-forming process is notable because it does not require prior electronic activation of the aromatic substrate. researchgate.net The general mechanism for such transformations often involves the coordination of the palladium catalyst to a directing group on the substrate, followed by C-H activation to form a cyclopalladated intermediate. nih.gov This intermediate then undergoes further reaction to form the desired product and regenerate the catalyst. rhhz.netnih.gov
Oxidative cyclization is a cornerstone of many synthetic strategies toward this compound and its relatives, directly mimicking the proposed key step of its biosynthesis. universite-paris-saclay.fr
One successful approach uses an oxidative coupling of a geissoschizine derivative to form the pivotal N1-C16 bond. chemrxiv.org Researchers discovered that quaternization of the aliphatic N4 nitrogen was essential for this transformation to succeed. researchgate.netchemrxiv.org This modification serves two purposes: it masks the greater nucleophilicity of the N4 nitrogen (preventing it from reacting instead of the N1 nitrogen) and it locks the precursor molecule into the necessary cis-conformation, which brings the C16 and N1 atoms into proximity for the bond to form. researchgate.netchemrxiv.org This reaction is typically induced by reagents such as potassium hexamethyldisilazide (KHMDS) and iodine. chemrxiv.org
An alternative method for achieving this key cyclization involves the use of a metal carbenoid. In the total synthesis of (±)-pleiocarpamine, the key step was a rhodium-catalyzed cyclization between a metal carbenoid generated at the C16 position and the N1 indole nitrogen. researchgate.netacs.orgmdpi.com The success of this N-H insertion reaction was critically dependent on the use of an N4-amine-borane complex to fix the molecular conformation, highlighting the importance of conformational control in the synthesis of rigid polycyclic systems. researchgate.netacs.org
Furthermore, oxidative coupling reactions are also employed to build even larger molecules from this compound. A biomimetic, iron-catalyzed aerobic oxidative coupling has been used to link synthesized (+)-pleiocarpamine with other molecules, like pyrocatechuic acid, to produce dimeric alkaloids such as (+)-voacalgine A. acs.orgnih.govresearchgate.net
| Reaction Type | Research Group | Key Reagents/Catalyst | Purpose | Reference |
| Radical Cyclization | Ueda, Tokuyama | n-Bu3SnH, AIBN | Construct piperidine ring, set C16 stereocenter | researchgate.netthieme-connect.com |
| Pd-Catalyzed C-H Functionalization | Ueda, Tokuyama | Pd(TFA)2 | Form strained pentacyclic cage | nih.govresearchgate.netthieme-connect.com |
| N1-C16 Oxidative Cyclization | Vincent, Poupon, Evanno | KHMDS, I2 | Form mavacuran core from N4-quaternized geissoschizine | researchgate.netchemrxiv.org |
| N1-C16 Carbene Insertion | Takayama, Sato | Rh2(cap)4 | Form mavacuran core from N4-borane complex | researchgate.netacs.orgmdpi.com |
| Aerobic Oxidative Coupling | Ueda, Tokuyama | FePc(CO2H)8 | Dimerization of this compound to form Voacalgine A | acs.orgresearchgate.net |
Key Reaction Methodologies and Transformations
Metal Carbenoid N-H Insertion Reactions
A key innovation in the total synthesis of this compound has been the use of metal carbenoid N-H insertion reactions. This method facilitates the crucial cyclization step to form the strained pentacyclic framework of the mavacuran alkaloids.
In one approach, a Corynanthe-type compound containing a diazo function is used as a precursor. The critical step involves the cyclization between a metal carbenoid at the C16 position and the N1 position of the indole ring. researchgate.netacs.org Researchers found that modifying the N4 position of the substrate with an amine-borane complex was essential to lock the molecule's conformation, thereby enabling the desired N-H insertion. researchgate.netacs.orgnih.gov This strategy successfully led to the synthesis of (±)-pleiocarpamine, (±)-normavacurine, and (±)-C-mavacurine. researchgate.netacs.org
Another notable application of this reaction was in a racemic synthesis of mavacuran alkaloids. A C16-carbenoid insertion into the N1-H bond of a 16-deformyl-geissoschizine-type structure was employed. researchgate.net This key cyclization yielded (±)-16-epi-pleiocarpamine as the major product and (±)-pleiocarpamine as a minor product. researchgate.net The direct cyclization between N1 and C16 is challenging due to the significant strain in the resulting pentacyclic structure. researchgate.netmdpi.com However, the carbene N-H insertion reaction proved to be a successful strategy to overcome this hurdle. researchgate.netmdpi.com
Intramolecular 1,4-Addition Approaches
Another strategic approach to the mavacuran framework involves intramolecular 1,4-addition reactions. One such strategy aimed for a late-stage construction of the D-ring through a Michael addition of a vinylic nucleophile to a 2-indolyl acrylate (B77674) moiety. nih.govchemrxiv.org While the initially planned intramolecular Michael addition was unsuccessful, a diastereoselective intermolecular 1,4-addition of a functionalized vinyl lithium reagent to a Michael acceptor proved successful. nih.govchemrxiv.org This intermolecular reaction was assisted by the piperidine nitrogen atom through the formation of a complex, a finding supported by DFT computations. nih.gov The final cyclization to form the pentacyclic core was then achieved through a nucleophilic substitution. nih.govchemrxiv.org This collective total synthesis yielded several mavacuran alkaloids, including 16-epi-pleiocarpamine. nih.govchemrxiv.org
Challenges in Total Synthesis (e.g., Construction of Strained Cage-like Structures, Stereocontrol at C16)
The total synthesis of this compound is fraught with challenges, primarily due to its intricate and highly strained cage-like structure and the difficulty of controlling the stereochemistry at the C16 position. mdpi.comnih.gov
The construction of the pentacyclic framework is particularly demanding because of the inherent strain in the molecule. researchgate.netmdpi.com The direct formation of the bond between the N1 indole nitrogen and the C16 carbon is a formidable task that has been a major obstacle in synthetic efforts. mdpi.com The successful cyclization using methods like the metal carbenoid N-H insertion represents a significant breakthrough in overcoming this challenge. researchgate.netmdpi.com
Achieving the correct stereochemistry at the C16 position is another critical hurdle. nih.gov In several synthetic routes, the thermodynamically more stable 16-epi-pleiocarpamine is often formed as the major or exclusive product, even when starting with precursors having the desired this compound stereochemistry. chemrxiv.org This is attributed to the formation of an enol or enolate intermediate at C16 during the reaction, which then preferentially converts to the more stable epimer. chemrxiv.org To address this, a scalable and concise 10-step synthesis of (+)-pleiocarpamine was developed, which constructs the C16 stereocenter through a radical cyclization. nih.govresearchgate.netacs.org The highly strained cage-like structure in this synthesis was formed via a Pd-catalyzed intramolecular aromatic C-H functionalization. nih.govresearchgate.netacs.org
Semi-synthesis of this compound
Semi-synthetic approaches have also been explored to access this compound and related compounds. One notable example is the partial synthesis of macrocarpamine, which involves the condensation of natural (+)-pleiocarpamine with a semi-synthetic derivative of macrosine. mdpi.com Additionally, biomimetic semi-synthesis has been utilized, for instance, in the synthesis of bipleiophylline by oxidizing 2,3-bishydroxybenzoic acid in the presence of natural this compound. anr.fr
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound analogues is crucial for structure-activity relationship studies and for accessing other complex alkaloids.
16-epi-Pleiocarpamine
The synthesis of 16-epi-pleiocarpamine has been achieved through various strategies. As mentioned earlier, metal carbenoid N-H insertion reactions have been shown to produce (±)-16-epi-pleiocarpamine as the major product. researchgate.net It has also been synthesized via a late-stage E ring formation through an intramolecular N1-C16 oxidative coupling. researchgate.net
A bioinspired oxidative cyclization of the geissoschizine framework has also been developed for the enantioselective total synthesis of (+)-16-epi-pleiocarpamine. chemrxiv.orguniversite-paris-saclay.fr This approach involves the quaternization of the aliphatic nitrogen, which is key to achieving the oxidative coupling induced by KHMDS/I2. chemrxiv.org This modification serves to mask the nucleophilicity of the aliphatic nitrogen and lock the required cis conformation of the geissoschizine framework. chemrxiv.org Deformylation of an intermediate under basic conditions in methanol (B129727) also leads to the formation of (+)-16-epi-pleiocarpamine. chemrxiv.org
Furthermore, a collective total synthesis of several mavacuran alkaloids, including (±)-16-epi-pleiocarpamine, was accomplished using a diastereoselective intermolecular 1,4-addition of a functionalized vinyl lithium reagent as a key step. nih.govthieme-connect.com A key enzyme, geissoschizine cyclase, has also been identified that can produce 16-epi-pleiocarpamine from geissoschizine. univ-tours.fr
2,7-Dihydrothis compound
The first total synthesis of (±)-2,7-dihydrothis compound was accomplished in 1993. mdpi.comchemrxiv.org A key step in this synthesis was the photocyclization of a tetracyclic chloroacetamide. rsc.org This synthesis represented an early entry into the mavacurine group of alkaloids. rsc.orgacs.org
Bisindole Alkaloids Containing this compound Units
This compound serves as a fundamental monomer in the biogenesis and chemical synthesis of several complex bisindole alkaloids. These syntheses often mimic proposed biosynthetic pathways, coupling this compound with another monomeric indole alkaloid to construct the target dimer.
Villalstonine (B1683050): This complex bisindole alkaloid is considered an adduct of this compound and the macroline (B1247295) unit. wisconsin.edu Its synthesis represents a significant achievement in alkaloid chemistry. A biomimetic synthesis was developed that involves the reaction of this compound with macroline. wisconsin.eduanr.fr This reaction proceeds smoothly at room temperature in aqueous hydrochloric acid, suggesting the reaction may parallel the natural biogenetic pathway. wisconsin.eduanr.fr The process is believed to involve an acid-catalyzed Michael-type addition of the this compound indole to the enone functionality of macroline, followed by ring closure to stereospecifically form villalstonine as the sole product. wisconsin.eduacs.org The completion of the total synthesis of racemic this compound has also resulted in the formal total synthesis of villalstonine. researchgate.netresearchgate.net
Macrocarpamine: This heterodimeric bisindole alkaloid is composed of a (+)-pleiocarpamine unit and a (-)-anhydromacrosalhinemethine monomer. researchgate.net The partial synthesis of (-)-macrocarpamine was achieved through the coupling of naturally derived (+)-pleiocarpamine with a synthetic diene, (-)-anhydromacrosalhine-methine. tandfonline.comresearchgate.net This reaction, yielding the antiamoebic alkaloid, serves as a key example of a nucleophilic attack at the C(2) position of a protonated this compound intermediate. tandfonline.commdpi.com The formal total synthesis of macrocarpamine was also established following the successful total synthesis of rac-pleiocarpamine. researchgate.netresearchgate.net
Bipleiophylline and Voacalgine A: Bipleiophylline is a highly complex monoterpene indole alkaloid composed of two this compound units linked by an aromatic spacer. uwm.edu Its synthesis is considered a significant challenge. jst.go.jp Voacalgine A, the biosynthetic precursor to bipleiophylline, has been a key intermediate in these synthetic endeavors. uwm.edu
A convergent total synthesis approach begins with the scalable, 10-step synthesis of (+)-pleiocarpamine. mdpi.comchemrxiv.org A biomimetic aerobic oxidative coupling, catalyzed by an iron complex, is then used to couple the synthesized (+)-pleiocarpamine with pyrocatechuic acid to produce (+)-voacalgine A. uwm.edumdpi.comchemrxiv.org The total synthesis of (+)-bipleiophylline is subsequently completed either by a second coupling of (+)-voacalgine A with another molecule of (+)-pleiocarpamine or through a one-pot coupling of two equivalents of (+)-pleiocarpamine with pyrocatechuic acid. uwm.edumdpi.comresearchgate.net An alternative method utilizes silver oxide for the oxidative coupling of this compound and pyrocatechuic acid to yield voacalgine A. mdpi.com
| Bisindole Alkaloid | Monomeric Units | Key Synthetic Strategy |
| Villalstonine | This compound, Macroline | Biomimetic acid-catalyzed Michael addition wisconsin.eduacs.org |
| Macrocarpamine | (+)-Pleiocarpamine, (-)-Anhydromacrosalhine-methine | Coupling of plant-derived this compound with synthetic diene tandfonline.comresearchgate.net |
| Voacalgine A | (+)-Pleiocarpamine, Pyrocatechuic acid | Fe-catalyzed or Ag-mediated aerobic oxidative coupling uwm.edumdpi.com |
| Bipleiophylline | Two (+)-Pleiocarpamine units, Pyrocatechuic acid | Convergent synthesis via Voacalgine A intermediate or one-pot coupling uwm.edumdpi.com |
| Huncaniterine B | This compound, Aspidofractinine (B1242310) | Identified as a this compound–aspidofractinine-type dimer acs.orgrsc.org |
Huncaniterine B: This compound is a this compound–aspidofractinine-type dimeric alkaloid. acs.orgrsc.orgrsc.org While a specific total synthesis has not been detailed in the provided context, the strategy for its creation would involve the coupling of a this compound monomer with an aspidofractinine monomer. The synthesis of related alkaloids, such as huncaniterine A, involves the formation of an indoline-fused cyclopentylamine (B150401) core, which can be achieved through methods like the (3+2) annulation of aminocyclopropane monoesters with indoles. tohoku.ac.jpresearchgate.net
Other Monomeric and Dimeric Analogues
Research into this compound has also spurred the synthesis of various monomeric and dimeric analogues, including its enantiomers, epimers, and other structurally related alkaloids.
Monomeric Analogues: The total synthesis of (±)-pleiocarpamine has been accomplished through various innovative strategies. One key approach involves a metal carbenoid cyclization via an N-H insertion within a Corynanthe-type precursor, where the conformation is controlled by an amine-borane complex. mdpi.comresearchgate.net Another concise, 10-step total synthesis of (+)-pleiocarpamine features a radical cyclization to construct the piperidine ring and a palladium-catalyzed intramolecular C-H alkylation to form the strained cage structure. mdpi.com
The synthesis of this compound epimers and derivatives has also been a focus. For instance, the synthesis of (±)-16-epi-pleiocarpamine has been achieved. anr.frjst.go.jp In one synthetic route, cleavage of an amine-borane complex from a cyclized intermediate yielded (±)-pleiocarpamine and its C16-epimer, 16-epi-pleiocarpamine. jst.go.jp Enantioselective total syntheses have also yielded (+)‐16‐epi‐this compound and (+)‐16‐hydroxymethyl this compound through a bioinspired oxidative cyclization of a geissoschizine skeleton. researchgate.netchemrxiv.org
Furthermore, the reduction of 16-epi-pleiocarpamine has been used to produce (±)-normavacurine, which can be further converted to (±)-C-mavacurine. jst.go.jpresearchgate.net The synthesis of 6a-homothis compound, a structural analogue with a seven-membered C ring, has also been reported. tandfonline.com
| Monomeric Analogue | Synthetic Precursor/Key Step |
| (±)-Pleiocarpamine | Metal carbenoid N-H insertion researchgate.net |
| (+)-Pleiocarpamine | Radical cyclization / Pd-catalyzed C-H alkylation mdpi.com |
| (±)-16-epi-Pleiocarpamine | Cleavage of amine-borane from cyclized intermediate jst.go.jp |
| (+)-16-hydroxymethyl this compound | Bioinspired oxidative cyclization of geissoschizine skeleton researchgate.netchemrxiv.org |
| (±)-Normavacurine | Reduction of 16-epi-pleiocarpamine jst.go.jpresearchgate.net |
| (±)-C-Mavacurine | Methylation of (±)-normavacurine jst.go.jpresearchgate.net |
| 6a-Homothis compound | Electrophilic cyclization on an indole 3-position tandfonline.com |
Dimeric Analogues: The development of synthetic methodologies for bisindole alkaloids has opened avenues for creating novel dimeric analogues not found in nature. This includes the formation of "mismatched pairs" by coupling unnatural enantiomers of one monomeric unit with the natural form of another. mdpi.com The ability to synthesize both natural and unnatural enantiomers of various monomeric alkaloids, such as those of the sarpagine/macroline type, provides the building blocks for these potential new dimeric structures. wisconsin.edu These synthetic derivatives are of interest as they may unlock access to compounds with enhanced or novel biological activities compared to their natural counterparts. mdpi.com
Mechanistic Investigations and Molecular Target Identification
Molecular Interactions in Preclinical Cellular Systems
Investigations into the molecular behavior of pleiocarpamine and its related alkaloids in cellular models have begun to shed light on their biological activities. These studies focus on how these compounds modulate specific enzymes and signaling pathways.
Enzyme Modulation (e.g., Quinone Reductase Induction)
Quinone reductase (QR) is a phase II detoxification enzyme that plays a crucial role in cellular protection against oxidative stress and carcinogenesis. The induction of this enzyme is a key strategy for cancer chemoprevention.
In a study of alkaloids isolated from the stem bark of Pleiocarpa pycnantha, several compounds were evaluated for their ability to induce quinone reductase. researchgate.net While this compound was one of the 13 known compounds isolated from this plant, it was not reported to be among the active compounds that demonstrated significant QR induction. researchgate.netnih.gov Other alkaloids from the same source, such as 1-carbomethoxy-β-carboline, deformyltalbotine acid lactone, spegatrine, and N¹-methylkopsinin, did show notable QR induction activity. researchgate.netnih.gov
Table 1: Quinone Reductase Induction by Alkaloids from Pleiocarpa pycnantha
| Compound | Concentration for QR Induction (CD in µM) |
|---|---|
| Janetinine (1a) | 30.7 |
| 1-Carbomethoxy-β-carboline (4) | 30.2 |
| Deformyltalbotine acid lactone (6) | 29.9 |
| Spegatrine (9) | 43.5 |
| N¹-methylkopsinin (12) | 36.7 |
Data sourced from a study on alkaloids from Pleiocarpa pycnantha. This compound (compound 7) was isolated but not listed as active in this assay. researchgate.netnih.gov
Pathway Inhibition (e.g., NF-κB Pathway Inhibition)
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.gov Its aberrant activation is linked to various inflammatory diseases and cancers, making it an important therapeutic target. nih.govmdpi.com The inhibition of this pathway often involves preventing the degradation of the IκBα inhibitor protein, which would otherwise release NF-κB to translocate to the nucleus and activate gene transcription. nih.govmdpi.com
In the same comprehensive study of Pleiocarpa pycnantha alkaloids, this compound was not identified as a significant inhibitor of the NF-κB pathway. researchgate.netnih.gov However, other compounds isolated alongside it, such as pleiokomenine A and deformyltalbotine acid lactone, demonstrated inhibitory activity. researchgate.netnih.gov
Interestingly, bisindole alkaloids that incorporate a this compound unit have shown activity against this pathway. For example, pleiomutinine, a dimer containing a this compound moiety, has been reported to inhibit TNF-α induced NF-κB activity with an IC₅₀ value of 11.7 ± 2.6 µM. mdpi.compeerj.com This suggests that while the monomeric this compound may be inactive, its incorporation into a larger dimeric structure can confer significant inhibitory effects on the NF-κB pathway.
In Silico Approaches to Target Prediction
Computational methods, such as molecular docking, are valuable tools for predicting the potential molecular targets of natural products and elucidating their binding mechanisms.
Molecular Docking Studies (e.g., Acetylcholinesterase (AChE) as a Target)
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. ufro.cl Its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Molecular docking simulates the interaction between a ligand (like an alkaloid) and a protein target (like AChE), predicting binding affinity and mode of interaction. nih.govmdpi.com The active site of AChE contains a gorge with key residues that are crucial for binding. ufro.cl
An in silico study analyzed thirteen plant-derived alkaloids for their anti-cholinergic potential by docking them with AChE. nih.gov This study included this compound and the closely related alkaloid, pleiocarpine. nih.gov The results identified pleiocarpine as the most potent inhibitor of AChE among the tested compounds, with a binding energy of -12.50 kcal/mol. While this compound was included in the analysis, pleiocarpine demonstrated superior inhibitory potential in this computational model. These in silico findings suggest that the this compound scaffold is a viable candidate for AChE inhibition, although other related structures might exhibit stronger activity. researchgate.net
Comparative Structure-Activity Relationship Studies of Monomers and Dimers
A recurring theme in the study of indole (B1671886) alkaloids is the enhanced biological activity observed in dimeric structures compared to their monomeric constituents.
Enhanced Biological Activity of Bisindole Alkaloids Containing this compound Units
Bisindole alkaloids, which are formed by the combination of two monomeric indole units, often exhibit more potent and diverse pharmacological activities than the individual monomers. mdpi.com This principle holds true for dimers that contain one or more this compound units. The increased structural complexity of bisindoles can lead to more specific and high-affinity interactions with biological targets. mdpi.com
Several bioactive bisindole alkaloids feature this compound as a key structural component:
Villalstonine (B1683050) : A macroline-pleiocarpamine type bisindole, it has demonstrated potent anticancer activity against various cell lines and also exhibits significant antimalarial activity. mdpi.com
Macrocarpamine : This heterodimeric bisindole consists of a this compound unit and an anhydromacrosalhinemethine unit. Like villalstonine, it has shown notable activity against Plasmodium falciparum (malaria) and various cancer cell lines.
Bipleiophylline : This complex alkaloid is composed of two this compound units. mdpi.com
Huncaniterine B : This is a this compound-aspidofractinine type dimer. researchgate.netnih.gov
Pleiomutinine : A dimer containing a this compound unit, it has been shown to inhibit the NF-κB pathway. mdpi.compeerj.com
The enhanced activity of these complex molecules underscores the importance of the this compound structure as a building block in the biosynthesis of potent natural products. mdpi.com While this compound itself may show modest or no activity in certain assays, its presence within a larger, dimeric framework is crucial for the potent biological effects observed in many bisindole alkaloids. mdpi.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1-carbomethoxy-β-carboline |
| Acetylcholine |
| Anhydromacrosalhinemethine |
| Bipleiophylline |
| Deformyltalbotine acid lactone |
| Huncaniterine B |
| Janetinine |
| N¹-methylkopsinin |
| Macrocarpamine |
| This compound |
| Pleiocarpine |
| Pleiokomenine A |
| Pleiomutinine |
| Spegatrine |
Advanced Analytical Methodologies for Pleiocarpamine Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone analytical tool for the analysis of volatile and semi-volatile compounds like many alkaloids. thermofisher.com This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the identification and quantification of individual components within a complex mixture. scioninstruments.comwikipedia.org In the context of pleiocarpamine research, GC-MS has been successfully employed to identify this alkaloid in plant extracts, such as those from Catharanthus roseus. notulaebotanicae.roresearchgate.net
The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized compounds through a capillary column. thermofisher.comscioninstruments.com The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. thermofisher.com Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column, resulting in different retention times. thermofisher.com
Upon elution from the GC column, the separated compounds enter the mass spectrometer, where they are ionized. scioninstruments.com The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum obtained provides a molecular fingerprint of the compound, which is crucial for its identification. For this compound, characteristic fragment ions can be observed in its mass spectrum. For instance, it often shows a prominent molecular ion peak (M+) at m/z 322, along with other significant fragments such as at m/z 263, corresponding to the loss of a methoxycarbonyl group (CO2CH3), and a quinolium ion at m/z 180. notulaebotanicae.ro This fragmentation pattern, when compared with established spectral libraries or literature data, allows for the confident identification of this compound. notulaebotanicae.ro
A comprehensive GC-MS method was developed for the qualitative and quantitative analysis of alkaloids from Rhazya stricta hairy roots, which successfully identified this compound among 20 other terpenoid indole (B1671886) alkaloids. nih.gov This method demonstrated good precision and accuracy over a linear range, proving its reliability for studying indole alkaloids in plant samples. nih.gov
Table 1: GC-MS Parameters for Alkaloid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Gas Chromatograph | HP 6890 | notulaebotanicae.ro |
| Column | HP-5MS capillary column (30 m × 0.25 mm; film thickness 0.25 µm) | notulaebotanicae.ro |
| Carrier Gas | Helium (He) at 1 mL/min | notulaebotanicae.ro |
| Injector Temperature | 280 °C | notulaebotanicae.ro |
| Transfer Line Temperature | 280 °C | notulaebotanicae.ro |
| Ion Source Temperature | 230 °C | notulaebotanicae.ro |
| Oven Temperature Program | Initial 40°C for 5 min, ramp to 60°C at 30°C/min, then to 230°C at 6°C/min (hold 10 min), finally to 280°C at 30°C/min (hold 30 min) | notulaebotanicae.ro |
| Mass Spectrometer | HP 5973 Mass Selective Detector | notulaebotanicae.ro |
| Ionization Energy | 70 eV | notulaebotanicae.ro |
| Mass Range | 40 to 550 m/z | notulaebotanicae.ro |
For many non-volatile or thermally labile compounds, direct analysis by GC-MS is challenging. Derivatization is a chemical modification technique used to convert such analytes into more volatile and thermally stable derivatives, making them suitable for GC analysis. researchgate.netjfda-online.com This process can also improve chromatographic peak shape and detection sensitivity. researchgate.net One of the most common derivatization techniques is silylation, which involves the replacement of active hydrogen atoms in functional groups like hydroxyls, carboxyls, and amines with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com
The fragmentation patterns of TMS derivatives in the mass spectrometer can provide additional structural information. cabidigitallibrary.orgnih.gov For example, the presence of a peak at m/z 73 is a characteristic indicator of a TMS group. cabidigitallibrary.org The mass spectra of silylated compounds often exhibit predictable fragmentation pathways, which can aid in their identification. nih.govresearchgate.net
Table 2: Common Silylating Agents for GC-MS Derivatization
| Agent | Abbreviation | Key Features | Reference |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Commonly used for a wide range of functional groups. | sigmaaldrich.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A powerful silylating agent, often used for metabolomics studies. | nih.gov |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents. | sigmaaldrich.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable, making it an ideal tool for metabolite profiling in complex biological samples like plant extracts. wikipedia.orgcreative-proteomics.com
In metabolite profiling, LC-MS is used to obtain a comprehensive overview of the small molecules (metabolites) present in a sample. nih.gov This is achieved by separating the complex mixture of metabolites using liquid chromatography, followed by their detection and identification using mass spectrometry. wikipedia.org The use of high-resolution mass spectrometry (HRMS) in LC-MS systems allows for the accurate determination of the mass of metabolites, which aids in the calculation of their elemental composition and subsequent identification. animbiosci.orgthermofisher.com
For the analysis of plant secondary metabolites, including alkaloids like this compound, targeted and untargeted LC-MS approaches are employed. nih.gov Targeted analysis focuses on the detection and quantification of specific known metabolites, while untargeted metabolomics aims to capture a global snapshot of all measurable metabolites in a sample. nih.govnih.gov
LC-MS/MS, or tandem mass spectrometry, is a further enhancement of the technique where precursor ions of interest are selected and fragmented to produce characteristic product ions. nih.gov This provides an additional layer of structural information, increasing the confidence in compound identification. thermofisher.comnih.gov Molecular networking, an approach that uses MS/MS data to group structurally related molecules, has emerged as a valuable tool for annotating known metabolites and identifying new, unknown compounds in complex plant extracts. nih.gov While specific LC-MS metabolite profiling studies focusing solely on this compound are not abundant, the general applicability of this technique to plant alkaloid analysis is well-established. creative-proteomics.comnih.gov
Integration of Hyphenated Techniques in Natural Product Research
The field of natural product research has been revolutionized by the development and integration of hyphenated analytical techniques. nih.govjournalirjpac.com These techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for the rapid and accurate analysis of complex mixtures, such as those derived from natural sources. nih.govresearchgate.net The on-line combination of separation and detection allows for the simultaneous isolation and structural characterization of compounds, significantly streamlining the drug discovery process. journalirjpac.com
The most common hyphenated techniques in natural product research include GC-MS and LC-MS, as well as combinations with other detectors like photodiode array (PDA) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The integration of these techniques is crucial for several key aspects of natural product research:
Dereplication: This is the process of rapidly identifying known compounds in an extract to avoid their redundant isolation. journalirjpac.comijpsjournal.com Hyphenated techniques are instrumental in dereplication by providing quick access to structural information.
Chemical Fingerprinting: Creating a characteristic chemical profile, or fingerprint, of a natural product extract is essential for quality control and standardization of herbal medicines. nih.gov
Metabolomics: Hyphenated techniques are the cornerstone of metabolomic studies, enabling the comprehensive analysis of the metabolite complement of an organism. nih.govnih.gov
The application of these integrated approaches allows researchers to efficiently screen crude extracts for bioactive compounds, gain insights into the metabolic pathways of organisms, and ensure the quality and consistency of natural product-based therapies. nih.govjournalirjpac.com In the context of this compound research, the use of hyphenated techniques is indispensable for its detection in complex plant matrices, the elucidation of its structure, and the study of its biosynthesis and metabolic fate.
Medicinal Chemistry Perspectives and Future Research Directions
Rational Design of Pleiocarpamine-Derived Molecular Architectures
Rational drug design, a methodical approach based on the understanding of biological targets, offers a powerful alternative to traditional trial-and-error screening. longdom.org By leveraging structural biology and computational chemistry, it is possible to design molecules with high affinity and specificity for their intended targets. longdom.orgnih.gov For a complex natural product like this compound, rational design is crucial for transforming it into a viable drug lead.
Strategies for Structural Optimization (e.g., Structural Fragmentation, Elimination of Redundant Groups)
The structural complexity of this compound presents both opportunities and challenges. While its rigid, polycyclic framework may provide a high degree of pre-organization for target binding, it can also contribute to suboptimal pharmacokinetic properties and synthetic intractability. Medicinal chemistry strategies can be employed to simplify the molecule while retaining or enhancing its desired activity.
Key optimization strategies include:
Structural Fragmentation: This involves dissecting the this compound scaffold into smaller, more synthetically accessible fragments. These fragments can then be tested for biological activity to identify the core pharmacophore—the essential structural features required for activity. By focusing on the pharmacophore, chemists can design simpler analogs that are easier to synthesize and optimize.
Elimination of Redundant Groups: The this compound molecule may possess functional groups or stereocenters that are not essential for its biological activity but add to its synthetic complexity and may negatively impact its drug-like properties. A systematic synthetic and biological evaluation of analogs lacking certain functionalities can identify and eliminate these redundant elements, leading to a more streamlined and efficient lead compound.
Scaffold Hopping: This strategy involves replacing the core this compound ring system with different, often simpler, chemical scaffolds while retaining the key pharmacophoric elements in the correct spatial orientation. wiley.com This can lead to novel compounds with improved properties, such as enhanced solubility, better metabolic stability, or novel intellectual property.
Exploration of Structure-Activity Relationships (SAR) for Novel Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. gardp.orgoncodesign-services.com By systematically modifying the this compound structure and assessing the biological activity of the resulting analogs, researchers can build a comprehensive SAR model. gardp.org This model becomes an invaluable tool for guiding the design of more potent and selective compounds. oncodesign-services.com
For this compound, SAR exploration would involve:
Modification of Peripheral Substituents: Investigating the impact of altering substituents on the indole (B1671886) ring and other accessible positions of the polycyclic core. This could involve introducing a variety of functional groups to probe electronic, steric, and hydrogen-bonding interactions with the biological target.
Stereochemical Modifications: Synthesizing and testing stereoisomers (enantiomers and diastereomers) of this compound and its analogs to determine the optimal stereochemistry for activity. mdpi.com The absolute configuration of chiral centers can be critical for molecular recognition by a biological target.
Synthesis of Dimeric and Hybrid Molecules: Given that many related bisindole alkaloids exhibit enhanced biological activity compared to their monomeric units, the synthesis of this compound-containing dimers or hybrids with other pharmacophores is a promising avenue. mdpi.comresearchgate.net These larger molecules could engage with multiple binding sites or exhibit novel mechanisms of action.
Systematic SAR studies on indole derivatives have proven effective in optimizing anticancer agents, leading to analogs with significantly improved potency and metabolic stability. nih.govacs.org A similar approach applied to the this compound scaffold could unlock its potential for various therapeutic applications. researchgate.net
Enabling Technologies in Medicinal Chemistry Research
Advancing this compound from a natural product of interest to a drug candidate is heavily reliant on modern technologies that accelerate the drug discovery process. ucl.ac.uk These enabling technologies are crucial for overcoming challenges related to supply, synthesis, and screening. duke-nus.edu.sg
Advanced Synthesis and Catalysis: The complex, strained pentacyclic structure of this compound makes its total synthesis a significant challenge. researchgate.net Modern synthetic organic chemistry, including the development of novel catalytic methods and multicomponent reactions, is essential for creating efficient and scalable synthetic routes. nih.govresearchgate.net Asymmetric organocatalysis, for instance, has become a powerful tool for producing chiral molecules and natural products. rsc.org Such advancements would not only secure a reliable supply of this compound but also facilitate the synthesis of diverse analogs for SAR studies. researchgate.net
Computational Chemistry and In Silico Modeling: Computational tools are indispensable in modern drug design. longdom.org Molecular docking can predict how this compound and its analogs bind to specific protein targets, helping to prioritize which compounds to synthesize. biorxiv.org Quantitative Structure-Activity Relationship (QSAR) models can correlate chemical structures with biological activities, further guiding lead optimization. oncodesign-services.com Furthermore, computational methods like Density Functional Theory (DFT) can be used to confirm or revise the structures of complex natural products. acs.org
High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of compounds for biological activity. This technology would be essential for screening libraries of this compound analogs against various biological targets to identify promising hits for different diseases.
Metabolic Engineering: Unraveling the biosynthetic pathway of this compound in plants could enable its production in engineered microorganisms like yeast. anr.fr This approach, known as metabolic engineering, offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources, which are often limited in yield. anr.fr
Conceptual Therapeutic Potential as Lead Compounds in Drug Discovery
Natural products and their derivatives have historically been a rich source of new drugs. wiley.comwiley-vch.de this compound, as a member of the pharmacologically significant indole alkaloid family, holds considerable promise as a lead compound. nih.gov A lead compound is a chemical entity showing desired biological activity that serves as the starting point for further chemical modification and optimization into a drug candidate. numberanalytics.com
The diverse biological activities attributed to related indole and bisindole alkaloids—including anticancer, antimicrobial, antiviral, and anti-inflammatory properties—suggest a broad therapeutic potential for this compound and its derivatives. mdpi.comresearchgate.netresearchgate.net For example, many indole-based molecules act as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. nih.govacs.org this compound's anticholinergic activity also suggests potential applications in neurological disorders. wikipedia.org
The unique and complex scaffold of this compound could be advantageous in targeting challenging protein-protein interactions, an area where traditional small molecules often fall short. wiley-vch.de By serving as a template for new synthetic analogs, this compound can inspire the creation of novel drug candidates with potentially new mechanisms of action. wiley.commdpi.com
Future Challenges and Opportunities in this compound Research
Despite its potential, the development of this compound-based therapeutics faces several hurdles.
Challenges:
Complexity of Synthesis: The total synthesis of this compound is arduous, hindering the production of sufficient quantities for extensive biological testing and the generation of analogs for SAR studies. researchgate.netresearchgate.net
Target Identification and Mechanism of Action: For many of its observed biological effects, the precise molecular target and mechanism of action of this compound remain unknown. Elucidating these is critical for rational drug development.
Pharmacokinetic Properties: Natural products often possess suboptimal drug-like properties, such as poor solubility, low bioavailability, or rapid metabolism. Significant medicinal chemistry efforts will be required to optimize these parameters for this compound analogs.
Opportunities:
Development of Novel Synthetic Methodologies: The synthetic challenge posed by this compound can drive innovation in organic synthesis, leading to new reactions and strategies applicable to other complex molecules. researchgate.net
Biosynthetic Pathway Elucidation: Identifying the enzymes responsible for this compound's formation in nature could enable its production through metabolic engineering, providing a sustainable source of the compound and its precursors. anr.fr
Exploration of New Therapeutic Areas: The unique structure of this compound may allow it to interact with novel biological targets, opening up possibilities for treating diseases with currently unmet medical needs. The development of diverse analogs could lead to drug candidates with enhanced potency and selectivity. mdpi.com
The journey of this compound from a natural product to a potential therapeutic is emblematic of the broader field of natural product drug discovery. It requires a multidisciplinary approach, combining organic synthesis, computational chemistry, and molecular biology to overcome the inherent challenges and unlock the full therapeutic potential of this fascinating molecule. ucl.ac.uk
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
